2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride
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Overview
Description
2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C10H14ClNS·HCl. It is known for its unique structure, which includes a chlorothiophene ring and a pyrrolidine ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Mechanism of Action
Target of Action
The primary targets of 2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with 2-methylpyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorothiophene ring to a thiophene ring.
Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiophenes, and various substituted derivatives of the original compound .
Scientific Research Applications
2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorothiophen-2-yl)methanamine hydrochloride
- 2-Aminomethyl-5-chlorothiophene hydrochloride
- (5-Chloro-2-thienyl)methanamine hydrochloride
Uniqueness
2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride stands out due to its unique combination of a chlorothiophene ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methyl]-2-methylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS.ClH/c1-10(5-2-6-12-10)7-8-3-4-9(11)13-8;/h3-4,12H,2,5-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSOHVDISKWCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(S2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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